

Spectroscopic Analysis of C.I. Acid Brown 75: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B12364392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **C.I. Acid Brown 75**, a trisazo dye, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for its spectroscopic characteristics, detailed experimental protocols for its analysis, and a structured presentation of expected data.

Introduction to C.I. Acid Brown 75

C.I. Acid Brown 75 (CAS No. 8011-86-7) is a synthetic anionic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) chromophores.^{[1][2]} Its chemical formula is $C_{28}H_{15}N_9Na_2O_{16}S_2$.^[1] The complex aromatic structure, a result of its synthesis from precursors like 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-Amino-4,6-dinitrophenol, and 4-Nitrobenzenamine, gives rise to its characteristic brown color and its utility in dyeing protein-based fibers such as wool and silk.^{[2][3]} The extensive conjugation and various functional groups within the molecule are key to its spectroscopic signature.

Predicted Spectroscopic Data

While specific experimental spectra for **C.I. Acid Brown 75** are not readily available in public literature, its chemical structure allows for the prediction of its key spectroscopic features. The following tables summarize the expected quantitative data from UV-Vis and FTIR analyses.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of a trisazo dye like Acid Brown 75 is expected to exhibit multiple absorption bands. Strong absorptions in the UV region arise from $\pi \rightarrow \pi^*$ transitions within the aromatic rings, while a broad band in the visible region, responsible for its color, is due to the extensive conjugated system of the three azo linkages.

Spectroscopic Parameter	Expected Value	Associated Electronic Transition
$\lambda_{\text{max}} 1$ (UV Region)	~260-320 nm	$\pi \rightarrow \pi^*$ transitions in aromatic moieties
$\lambda_{\text{max}} 2$ (Visible Region)	~450-550 nm	$n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions in the extended conjugated system

Predicted FTIR Spectral Data

The FTIR spectrum of **C.I. Acid Brown 75** is predicted to show a number of characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3200 (broad)	O-H stretch	Hydroxyl groups
3450 - 3300	N-H stretch	Amino groups
1620 - 1580	C=C stretch	Aromatic rings
1560 - 1510 & 1360 - 1310	N-O asymmetric & symmetric stretch	Nitro groups
1450 - 1400	N=N stretch	Azo groups
1260 - 1150	S=O stretch	Sulfonic acid groups
1080 - 1000	S-O stretch	Sulfonic acid groups
880 - 750	C-H out-of-plane bend	Aromatic rings

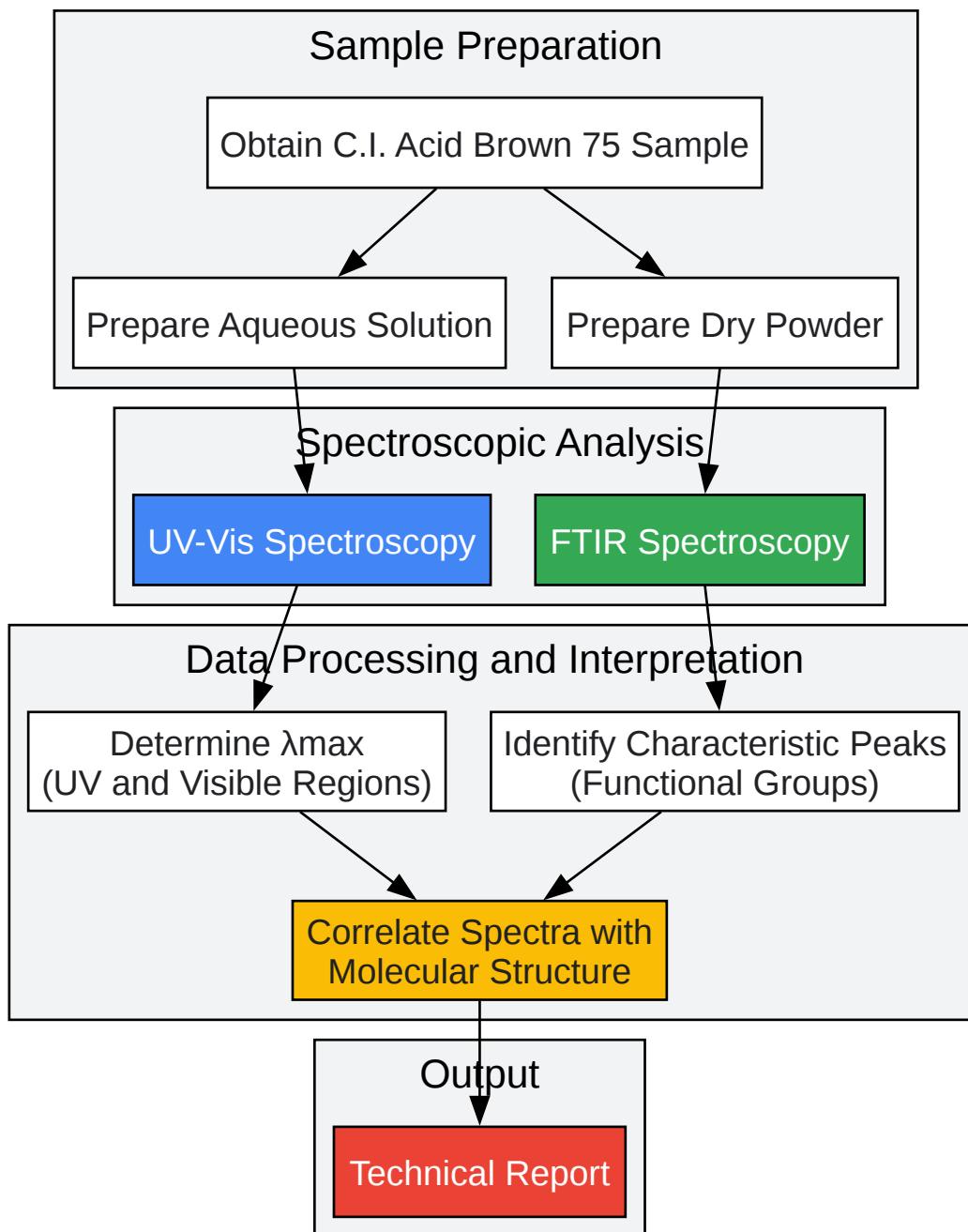
Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **C.I. Acid Brown 75**.

UV-Vis Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
- Sample Preparation:
 - Prepare a stock solution of **C.I. Acid Brown 75** of a known concentration (e.g., 100 mg/L) in deionized water. The dye is water-soluble.[3]
 - From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically an absorbance value between 0.1 and 1.0).
- Data Acquisition:
 - Set the spectrophotometer to scan a wavelength range of 200-800 nm.
 - Use deionized water as the blank to zero the instrument.
 - Record the absorbance spectrum of the sample solution in a quartz cuvette.
 - Identify the wavelength of maximum absorbance (λ_{max}) in both the UV and visible regions.

FTIR Spectroscopy Protocol


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Ensure the **C.I. Acid Brown 75** sample is in a dry, powdered form.
 - If using the KBr pellet method, mix a small amount of the dye with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio and press into a transparent pellet.

- If using an ATR accessory, place a small amount of the powdered dye directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the FTIR spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the mid-IR range of 4000-400 cm^{-1} .
 - Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **C.I. Acid Brown 75**.

Spectroscopic Analysis Workflow for C.I. Acid Brown 75

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **C.I. Acid Brown 75**.

This guide provides a foundational understanding of the spectroscopic analysis of **C.I. Acid Brown 75**. For definitive identification and characterization, it is recommended to acquire

experimental data on a purified sample and compare it with the predicted values presented herein. Further analytical techniques, such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. China Acid Brown 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Acid Brown 75: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12364392#spectroscopic-analysis-of-c-i-acid-brown-75-uv-vis-ftir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com